molecular formula C10H6ClNO B1424190 4-Chloroquinoline-6-carbaldehyde CAS No. 676256-25-0

4-Chloroquinoline-6-carbaldehyde

Cat. No.: B1424190
CAS No.: 676256-25-0
M. Wt: 191.61 g/mol
InChI Key: INLPDPKYJXJJMT-UHFFFAOYSA-N
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Description

4-Chloroquinoline-6-carbaldehyde (CAS: 676256-25-0) is a heterocyclic aromatic compound with the molecular formula C₁₀H₆ClNO and a molecular weight of 191.61 g/mol . It features a quinoline core substituted with a chlorine atom at position 4 and an aldehyde group at position 6. This compound is widely used in organic synthesis, particularly in the preparation of hydrazine derivatives, pharmaceuticals, and ligands for metal coordination . Its structural uniqueness lies in the electron-withdrawing chlorine and reactive aldehyde group, which facilitate diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Skraup Synthesis-Based Approach

The Skraup synthesis is a classical method for quinoline derivatives, involving the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. For 4-Chloroquinoline-6-carbaldehyde, this approach can be adapted by starting with appropriately substituted aniline precursors.

Reaction Scheme:

  • Aniline derivative (with chloro substitution) reacts with glycerol under acidic conditions.
  • Oxidation facilitates ring closure, forming the quinoline nucleus.

Reaction Conditions:

Parameter Typical Range Notes
Acid catalyst Sulfuric acid Strong acid to protonate intermediates
Oxidant Air, nitric acid, or other oxidizing agents To promote aromatization
Temperature 80–150°C Elevated temperatures to drive cyclization

Friedländer Synthesis

This method involves condensation between an o-aminoaryl ketone and an aldehyde or ketone, which is highly adaptable for introducing specific substituents.

Reaction Scheme:

  • 6-Amino-4-chlorobenzaldehyde reacts with suitable ketones under acidic conditions to form the quinoline core.

Reaction Conditions:

Parameter Typical Range Notes
Catalyst Acidic (e.g., acetic acid) Facilitates condensation
Temperature 100–140°C For efficient cyclization
Solvent Ethanol or acetic acid Solvent and catalyst

Direct Functionalization of Quinoline Derivatives

Recent advances include direct substitution on pre-formed quinoline rings, such as halogenation followed by formylation.

Reaction Scheme:

  • Halogenation of quinoline at position 4, followed by formylation at position 6.

Reaction Conditions:

Parameter Typical Range Notes
Halogenation N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS) Selective halogenation
Formylation Vilsmeier-Haack reaction Using DMF and POCl₃

Notable Research Findings and Data

Patented Methods

A notable patent (CN106432073B) describes a preparation method involving the synthesis of bromo-4-chloroquinoline derivatives, which can be further functionalized to obtain the aldehyde. The process includes halogenation, followed by oxidation steps to introduce the aldehyde group at the desired position.

Reaction Optimization

Research indicates that microwave-assisted synthesis significantly improves yield and reduces reaction time, especially in Friedländer-type condensations. Green chemistry approaches, such as solvent-free conditions or using water as a solvent, have also been explored to enhance sustainability.

Data Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Skraup Synthesis Aniline derivative with chloro substituent Glycerol, sulfuric acid, oxidant 80–150°C, reflux Well-established, scalable Harsh conditions, environmental concerns
Friedländer Synthesis 6-Amino-4-chlorobenzaldehyde Acid catalyst 100–140°C High selectivity, versatile Requires pre-functionalized substrates
Halogenation + Formylation Quinoline core NBS/NCS, DMF, POCl₃ Room to reflux Precise functionalization Multi-step, requires purification

Summary of Research Findings

  • The Skraup synthesis remains a foundational route, especially suitable for laboratory-scale synthesis.
  • Friedländer synthesis offers flexibility for introducing various substituents, making it valuable for medicinal chemistry applications.
  • Halogenation followed by formylation allows for regioselective functionalization of quinoline rings, with recent innovations employing microwave irradiation to enhance efficiency.
  • Environmental and safety considerations have prompted the development of greener methods, including solvent-free reactions and the use of benign solvents like water.

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: 4-Chloroquinoline-6-carboxylic acid

  • Reduction: 4-Chloroquinoline-6-ol or 4-Chloroquinoline-6-amine

  • Substitution: 4-Hydroxyquinoline-6-carbaldehyde or 4-Aminoquinoline-6-carbaldehyde

Scientific Research Applications

Synthesis of 4-Chloroquinoline-6-carbaldehyde

This compound can be synthesized through various methods, often involving the modification of existing quinoline structures. One notable approach is the Suzuki-Miyaura cross-coupling reaction, where arylboronic acids are reacted with halogenated quinoline derivatives. This method allows for the introduction of various aryl groups, enhancing the compound's properties for specific applications .

Biological Activities

The biological evaluation of this compound and its derivatives has revealed a range of pharmacological activities:

  • Antimalarial Activity : Compounds derived from 4-chloroquinoline structures have shown moderate to high efficacy against Plasmodium falciparum, with IC50 values indicating significant inhibition of parasitic growth. For example, certain derivatives exhibited IC50 values as low as 0.014 μg/mL, outperforming traditional antimalarial agents like chloroquine .
  • Anticancer Properties : The compound serves as an intermediate in the synthesis of antineoplastic drugs such as cabozantinib and tivozanib, which target specific tyrosine kinases involved in cancer progression. These drugs have received FDA approval for treating metastatic cancers .
  • Antibacterial and Antifungal Activities : Research has indicated that quinoline derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Applications in Drug Development

This compound plays a crucial role in drug discovery and development:

  • Intermediate in Drug Synthesis : It is utilized as an intermediate in synthesizing various pharmaceutical compounds, enhancing the efficiency of drug development processes .
  • Building Block for Novel Compounds : The compound serves as a versatile building block for synthesizing new heterocyclic systems with potential therapeutic applications. This includes compounds with improved biological activities against various diseases .

Case Study 1: Antimalarial Agents

A series of quinoline derivatives were synthesized from this compound and evaluated for their antimalarial activity against Plasmodium falciparum. The results demonstrated that certain derivatives had IC50 values significantly lower than those of established antimalarial drugs, indicating their potential as new therapeutic agents .

Case Study 2: Anticancer Drug Development

Research focused on the synthesis of cabozantinib utilized this compound as a key intermediate. The resultant drug was shown to effectively inhibit tumor growth in clinical trials, leading to its approval for treating specific types of cancer .

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeIC50 Value (μg/mL)Reference
Quinoline Derivative AAntimalarial0.014
Quinoline Derivative BAnticancerNot specified
Quinoline Derivative CAntibacterialModerate

Mechanism of Action

The mechanism by which 4-Chloroquinoline-6-carbaldehyde exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

The following table compares 4-Chloroquinoline-6-carbaldehyde with structurally and functionally related compounds, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Key Applications
This compound 676256-25-0 C₁₀H₆ClNO 191.61 Cl (C4), CHO (C6) Aldehyde Drug intermediates, ligand synthesis
6-Chloroquinoline-2-carbaldehyde 59394-26-2 C₁₀H₆ClNO 191.61 Cl (C6), CHO (C2) Aldehyde Fluorescent probes, organic synthesis
6-Bromo-4-chloroquinoline-3-carbaldehyde - C₁₀H₅BrClNO 285.51 Br (C6), Cl (C4), CHO (C3) Aldehyde Halogenated intermediates, cross-coupling reactions
4-Chloroquinoline-6-carboxamide 1378260-39-9 C₁₀H₇ClN₂O 206.63 Cl (C4), CONH₂ (C6) Carboxamide Antimicrobial agents, kinase inhibitors
6-Chloroquinoline-4-carboxylic acid 62482-29-5 C₁₀H₆ClNO₂ 207.61 Cl (C6), COOH (C4) Carboxylic acid Metal-organic frameworks, chelating agents
6-(4-Chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde 1242015-13-9 C₁₃H₁₀ClNO 231.68 Cl-C₆H₄ (C6), CH₃ (C2), CHO (C3) Aldehyde Catalysis, agrochemicals

Structural and Functional Differences

  • Substituent Position: Moving the aldehyde group from C6 (as in this compound) to C2 (6-Chloroquinoline-2-carbaldehyde) alters electronic distribution and reactivity. For example, C2-substituted aldehydes exhibit stronger intramolecular hydrogen bonding, affecting their solubility . Bromine substitution (6-Bromo-4-chloroquinoline-3-carbaldehyde) increases molecular weight and polarizability, making it suitable for halogen-bonding applications .
  • Functional Group Variations: Replacing the aldehyde with a carboxamide (4-Chloroquinoline-6-carboxamide) enhances hydrogen-bonding capacity, which is critical in drug-receptor interactions . Carboxylic acid derivatives (6-Chloroquinoline-4-carboxylic acid) are preferred in coordination chemistry due to their deprotonation capability .

Research Findings

  • Synthetic Utility: this compound reacts with hydrazines to yield hydrazinylquinoline derivatives, demonstrating higher yields compared to C2-substituted analogs due to steric and electronic factors . Brominated derivatives show enhanced reactivity in Suzuki-Miyaura cross-coupling reactions, attributed to the bromine atom's leaving-group ability .
  • Aldehyde-containing quinolines are less stable under acidic conditions than their carboxylic acid counterparts, limiting their use in certain drug formulations .

Biological Activity

4-Chloroquinoline-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chloro group at the 4-position and an aldehyde group at the 6-position of the quinoline ring system. Its molecular formula is C9H6ClN1OC_9H_6ClN_1O. The presence of these functional groups contributes to its reactivity and biological activity, allowing it to participate in various biochemical processes.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound has been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to bacterial cell death. This mechanism is particularly relevant in the context of developing new antibiotics against resistant strains of bacteria.
  • Cytotoxic Effects : Studies indicate that quinoline derivatives, including this compound, exhibit cytotoxicity against various cancer cell lines. This activity is linked to the compound's ability to modulate cell signaling pathways and gene expression, affecting cellular metabolism and proliferation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains. A study evaluated various arylated quinoline carboxylic acids, revealing that modifications in the quinoline structure can enhance antimicrobial efficacy. For instance, certain derivatives showed improved inhibition against both replicating and non-replicating forms of Mtb .

Anticancer Activity

The cytotoxic properties of this compound have been investigated in several studies. It has been found to induce apoptosis in cancer cells, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Studies

  • Study on Antimycobacterial Activity : A recent investigation focused on the synthesis and evaluation of novel quinoline derivatives, including this compound. The study reported that certain derivatives exhibited low MIC values against Mtb, indicating strong potential for development as anti-TB agents .
  • Cytotoxicity Assessment : In another study assessing the cytotoxic effects of various quinoline derivatives, this compound was shown to have significant activity against human cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

Summary of Biological Activities

Activity Type Description References
Antimicrobial Inhibits DNA gyrase and topoisomerase IV; effective against Mtb
Cytotoxicity Induces apoptosis in cancer cells; affects signaling pathways
Pharmacological Uses Potential applications in developing new antibiotics and anticancer drugs

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloroquinoline-6-carbaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves condensation and cyclization steps. For example, 4-chlorobenzaldehyde can react with aminopyridine derivatives under transition metal catalysis (e.g., Pd or Cu) in solvents like DMF or toluene . Optimization includes varying catalyst loading (5–10 mol%), temperature (80–120°C), and reaction time (12–24 hours) to maximize yield and purity. Green protocols, such as microwave-assisted or solvent-free methods, are also explored to reduce environmental impact .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.5–8.5 ppm) and the aldehyde proton (δ ~10 ppm).
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 205.03 for C10_{10}H6_6ClNO).
  • X-ray Crystallography : SHELXL is used for single-crystal analysis, with attention to twinning and high-resolution data refinement .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization from ethanol or acetonitrile improves purity (>95%). Analytical HPLC (C18 column, acetonitrile/water mobile phase) monitors purity post-purification .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and computational modeling results?

  • Methodological Answer : Discrepancies may arise from solvent effects or tautomerism. Validate experimental data by:

  • Repeating measurements under controlled conditions (e.g., deuterated solvents for NMR).
  • Comparing computed (DFT/B3LYP/6-31G**) and experimental IR/NMR spectra to identify conformational differences .
  • Cross-referencing with crystallographic data to confirm bond lengths and angles .

Q. What strategies are used to investigate the reaction mechanisms involving this compound?

  • Methodological Answer : Mechanistic studies employ:

  • Isotopic Labeling : 13C^{13}C-labeled aldehydes track carbon migration in cyclization reactions.
  • Kinetic Profiling : Monitor intermediate formation via in-situ FTIR or LC-MS.
  • DFT Calculations : Simulate transition states (e.g., intramolecular aldol condensation) using Gaussian or ORCA software .

Q. How does the electronic nature of substituents affect the reactivity of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl at position 4) increase electrophilicity of the aldehyde, enhancing nucleophilic attack in Schiff base formation. Hammett plots correlate substituent σ values with reaction rates. Spectroelectrochemical methods (e.g., cyclic voltammetry) quantify redox behavior .

Q. What are the best practices for assessing the stability of this compound under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : TGA/DSC analysis (25–200°C) identifies decomposition points.
  • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C for 48 hours .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization.
  • Molecular Docking : AutoDock Vina predicts binding affinities to active sites.
  • Toxicity Profiling : MTT assays on HEK293 cells determine IC50_{50} values .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

  • Methodological Answer : Use Gaussian 16 for DFT calculations (B3LYP functional, 6-311++G** basis set) to compute:

  • Frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Solvent effects via PCM or SMD models .

Q. How should researchers address conflicting literature reports on the catalytic efficiency of this compound in cross-coupling reactions?

  • Methodological Answer : Replicate experiments with standardized conditions (catalyst, solvent, temperature). Perform meta-analysis of published data to identify outliers. Use turnover number (TON) and frequency (TOF) metrics for objective comparison. Validate with control reactions (e.g., catalyst-free systems) .

Q. Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC10_{10}H6_6ClNO
CAS Number63125-40-6
Melting Point120–122°C (recrystallized from ethanol)
UV-Vis λmax\lambda_{\text{max}}280 nm (in methanol)
X-ray CrystallographySHELXL-refined, P21_1/c space group

Properties

IUPAC Name

4-chloroquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLPDPKYJXJJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697241
Record name 4-Chloroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676256-25-0
Record name 4-Chloroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-6-ethenylquinoline (5.1 g, 26.88 mmol), 2,6-lutidine (5.76 g, 53.75 mmol), sodium (meta) periodate (22.99 g, 107.51 mmol), and osmium tetroxide (5.48 g of a 2.5% solution in tert-butanol, 0.538 mmol) in 1,4-dioxane:H2O (350 mL of 3:1 mixture) was stirred for 3.5 h at room temperature and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (CH2Cl2) to give the title compound (4.26 g, 83% for 2 steps) as a pale yellow solid. MS (ES)+ m/e 192 [M+H]+.
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5.1 g
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5.76 g
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22.99 g
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83%

Synthesis routes and methods II

Procedure details

To a solution of 6-bromo-4-chloro-quinoline (3.0 g, 12.37 mmol) in THF (60 mL) was added dropwise a 2.5M solution of n-butyllithium in hexanes (5.95 mL, 14.84 mmol, 1.1 equiv.) at −70° C. During the addition, the color of the solution was turned to red and then it was stirred for 1 h at this temperature. Then, a solution of dimethylformamide (1.91 mL, 24.74 mmol) in THF (10 mL) was added dropwise. After addition, the mixture was allowed to warm to room temperature and stirred for 2 h. The mixture was diluted with saturated ammonium chloride solution and the two layers were separated. The aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with brine solution and dried over anhydrous magnesium sulfate. Filtration of the drying agent and removal of the solvent under the vacuum gave the crude brown solid which was purified by using a Biotage silica gel column chromatography to obtain 0.6 g (25% yield) of 4-chloro-quinoline-6-carbaldehyde as a white solid: EI-HRMS m/e calcd for C10H6CINO (M+) 187.0633, found 187.0638.
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3 g
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hexanes
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60 mL
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1.91 mL
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10 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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